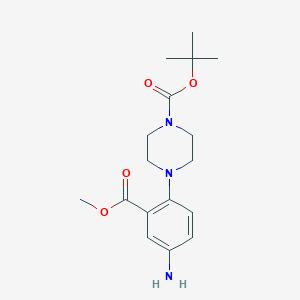
(3-aminophenyl) N,N-diethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Aminophenyl) N,N-diethylcarbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-aminophenyl) N,N-diethylcarbamate typically involves the reaction of 3-aminophenol with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
3-Aminophenol+Diethylcarbamoyl chloride→(3-Aminophenyl) N,N-diethylcarbamate+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, where the diethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-Aminophenyl) N,N-diethylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition, particularly those involving carbamate-sensitive enzymes.
Industry: It is used in the production of pesticides and herbicides, leveraging its ability to inhibit cholinesterase enzymes.
Mecanismo De Acción
The mechanism of action of (3-aminophenyl) N,N-diethylcarbamate involves its interaction with specific molecular targets, particularly enzymes. The carbamate moiety can inhibit enzymes such as cholinesterases by forming a stable carbamylated enzyme intermediate, thereby preventing the breakdown of acetylcholine and leading to prolonged nerve signal transmission. This mechanism is similar to that of other carbamate-based inhibitors.
Comparación Con Compuestos Similares
- (3-Aminophenyl) N,N-dimethylcarbamate
- (3-Aminophenyl) N,N-diisopropylcarbamate
- (3-Aminophenyl) N,N-dibutylcarbamate
Comparison:
- (3-Aminophenyl) N,N-diethylcarbamate is unique due to its specific diethyl substitution, which affects its solubility, reactivity, and interaction with biological targets compared to its dimethyl, diisopropyl, and dibutyl counterparts.
- The diethyl groups provide a balance between hydrophobicity and steric hindrance, making it suitable for various applications where other carbamates might be less effective.
Propiedades
Fórmula molecular |
C11H16N2O2 |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
(3-aminophenyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C11H16N2O2/c1-3-13(4-2)11(14)15-10-7-5-6-9(12)8-10/h5-8H,3-4,12H2,1-2H3 |
Clave InChI |
KHBRWGLLNGWQPE-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)OC1=CC=CC(=C1)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Isopropyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B8391474.png)



![2-Amino-2-cyano-bicyclo[2.2.1]heptane](/img/structure/B8391494.png)



